![molecular formula C24H23N3O2 B4910976 7-[(4-Ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B4910976.png)
7-[(4-Ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the ethoxyphenyl and methylpyridinyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.
Final Coupling: The final step involves the coupling of the substituted quinoline with the amino group to form the desired compound. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles or electrophiles; reactions may require polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
7-[(4-Ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[(4-Ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 7-{(3-Ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
- Quinolinyl-pyrazoles
Uniqueness
7-[(4-Ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an ethoxyphenyl group, a methylpyridinyl group, and a quinoline core makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
7-[(4-ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-3-29-19-12-9-18(10-13-19)22(27-21-8-4-6-16(2)26-21)20-14-11-17-7-5-15-25-23(17)24(20)28/h4-15,22,28H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELBRRFGLICPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid](/img/structure/B4910897.png)

![ethyl 4-(cyclopropylmethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4910909.png)
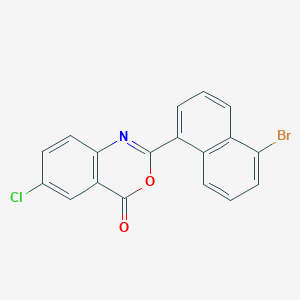
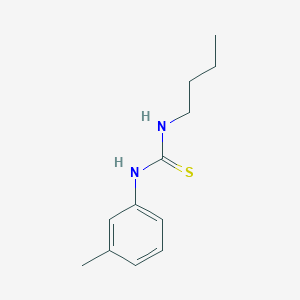
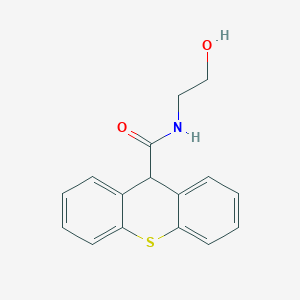
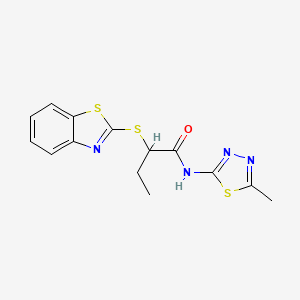
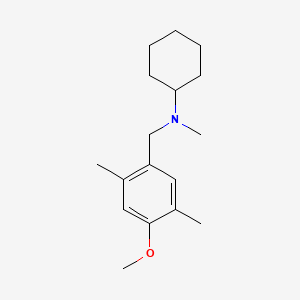
![Cyclopentyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4910969.png)

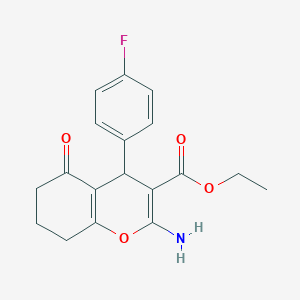
![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B4910990.png)
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4910992.png)
![2-(3,4-dimethylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B4910995.png)
